ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid
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Overview
Description
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid is a complex organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents . This particular compound is notable for its intricate structure, which includes multiple functional groups such as benzimidazole, pyridine, and hydrazine derivatives.
Preparation Methods
The synthesis of ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid involves several steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the benzimidazole core.
Attachment of the Hydrazine Derivative: The hydrazine derivative is attached via a condensation reaction with an aldehyde or ketone.
Esterification: The final esterification step involves the reaction of the intermediate compound with ethanol in the presence of an acid catalyst to form the ester group.
Industrial production methods for such complex compounds often involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyridine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the hydrazine moiety, converting it to the corresponding amine.
Substitution: Nucleophilic substitution reactions can take place at the pyridine ring, where halogen atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid can be compared with other similar compounds:
Properties
Molecular Formula |
C35H45N7O8S |
---|---|
Molecular Weight |
723.8 g/mol |
IUPAC Name |
ethyl 3-[[2-[[4-[(Z)-(hexoxycarbonylhydrazinylidene)methyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid |
InChI |
InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-37-23-25-12-15-27(16-13-25)36-24-31-38-28-22-26(14-17-29(28)40(31)3)33(43)41(20-18-32(42)45-5-2)30-11-8-9-19-35-30;1-5(2,3)4/h8-9,11-17,19,22-23,36H,4-7,10,18,20-21,24H2,1-3H3,(H,39,44);1H3,(H,2,3,4)/b37-23-; |
InChI Key |
RBNQATDKOJAHSD-JBTQDOJMSA-N |
Isomeric SMILES |
CCCCCCOC(=O)N/N=C\C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCOC(=O)NN=CC1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4.CS(=O)(=O)O |
Origin of Product |
United States |
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